4-(Oxazol-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-oxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWZKCPOERCLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610639 | |

| Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597561-78-9 | |

| Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

characterization of 4-(Oxazol-2-yl)benzoic acid

An In-Depth Technical Guide to the Characterization of 4-(Oxazol-2-yl)benzoic Acid

Abstract

The oxazole motif is a privileged scaffold in medicinal chemistry, integral to numerous compounds with significant biological activities.[1][2][3] this compound serves as a critical building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, combining a rigid oxazole ring with a versatile benzoic acid moiety, allows for diverse chemical modifications. A thorough and systematic characterization of this compound is paramount to ensure purity, confirm identity, and understand its physicochemical properties, which are foundational for its successful application in drug discovery and development. This guide provides a comprehensive framework for the , detailing the necessary spectroscopic, chromatographic, and thermal analysis techniques. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Oxazole Scaffold

Heterocyclic compounds are cornerstones in the development of new therapeutic agents.[2][4] Among them, the oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, has garnered significant attention.[2][3] Oxazole derivatives are known to engage with biological targets through various non-covalent interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[3][4][5] The benzoic acid functional group, when appended to this scaffold, provides a key handle for prodrug strategies, salt formation to improve solubility, or covalent linkage to other pharmacophores. Therefore, the rigorous characterization of building blocks like this compound is not merely a quality control step but a critical component of rational drug design.

Synthesis and Purification Overview

While numerous methods exist for oxazole synthesis, a common laboratory-scale approach for this compound involves the condensation and subsequent cyclization of a suitable α-haloketone with an amide or the oxidation of a corresponding oxazoline. A representative workflow is outlined below.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Oxazol-2-yl)benzoic acid

Abstract: 4-(Oxazol-2-yl)benzoic acid is a heterocyclic carboxylic acid featuring a benzene ring substituted with both a carboxyl group and an oxazole ring. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, particularly in drug discovery where properties such as solubility, acidity, and lipophilicity govern pharmacokinetic and pharmacodynamic behavior. This guide provides a detailed overview of the known and predicted properties of this compound, outlines robust experimental protocols for their determination, and discusses the scientific rationale behind these analytical methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. This compound is defined by its unique arrangement of atoms and functional groups, which dictates its chemical behavior and physical properties.

| Identifier | Value | Source |

| IUPAC Name | 4-(1,3-oxazol-2-yl)benzoic acid | [1] |

| CAS Number | 597561-78-9 | [2] |

| Molecular Formula | C₁₀H₇NO₃ | [1] |

| Molecular Weight | 189.17 g/mol | [3] |

| Monoisotopic Mass | 189.04259 Da | [1] |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=CO2)C(=O)O | [1] |

| InChI Key | NSWZKCPOERCLNH-UHFFFAOYSA-N | [1] |

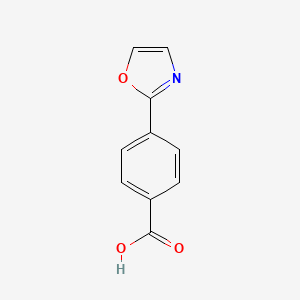

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

Core Physicochemical Properties Summary

The utility of a compound in drug development is largely predicted by its physicochemical profile. The table below summarizes the key predicted and experimentally required parameters for this compound.

| Property | Value / Expected Range | Rationale / Significance |

| Melting Point (°C) | Requires experimental determination. | A sharp melting point is a primary indicator of sample purity. |

| XlogP (Predicted) | 1.5 | [1] This moderate value suggests a balance between hydrophilicity and lipophilicity, which is often crucial for oral bioavailability. |

| pKa | Requires experimental determination. (Predicted to be slightly < 4.2) | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. |

| Aqueous Solubility | Requires experimental determination. (Expected to be low) | Affects dissolution rate and bioavailability. Low aqueous solubility is a common challenge for aromatic carboxylic acids.[4] |

| Organic Solvent Solubility | Expected to be soluble in DMSO, DMF, Methanol, Ethanol. | Essential for sample preparation in various assays, analytical characterization, and synthesis. |

Detailed Physicochemical Analysis

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an immiscible lipid (e.g., octanol) and aqueous phase. It is a critical determinant of a drug's ability to cross biological membranes.

For this compound, the computationally predicted XlogP value is 1.5 [1]. This value indicates that the compound is moderately lipophilic. From a drug discovery perspective, this is a promising starting point, suggesting that the molecule possesses sufficient lipophilicity to partition into lipid bilayers without being so "greasy" that it becomes entrapped or exhibits poor aqueous solubility.

Acidity (pKa)

The acid dissociation constant (pKa) defines the strength of an acid in solution. The carboxylic acid moiety of the title compound is the primary acidic center. While an experimental value is not available in the literature, it can be estimated by comparison to benzoic acid, which has a pKa of approximately 4.2. The presence of the electron-withdrawing oxazole ring attached to the para position of the benzoic acid is expected to stabilize the carboxylate anion through resonance and inductive effects, thereby increasing the acidity and resulting in a pKa value slightly lower than 4.2.

Understanding the pKa is vital as it dictates the charge state of the molecule at a given pH. At physiological pH (~7.4), a compound with a pKa around 4 would exist almost entirely in its deprotonated, anionic (carboxylate) form, which typically enhances aqueous solubility but can reduce passive membrane permeability.

Solubility

Solubility is a cornerstone property that influences everything from reaction work-ups to pharmaceutical formulation.

-

Aqueous Solubility: Aromatic carboxylic acids often exhibit limited solubility in neutral water.[4] It is anticipated that this compound will be sparingly soluble in water. However, its solubility is expected to increase significantly in alkaline solutions (pH > pKa) due to the formation of the highly polar and water-soluble carboxylate salt.

-

Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol, which are common vehicles for in vitro biological screening and analytical sample preparation.

Analytical & Spectroscopic Profile

Structural confirmation and purity assessment are non-negotiable steps in chemical research. The following spectroscopic and chromatographic techniques are essential for the comprehensive characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating molecular structure.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a downfield singlet for the acidic carboxylic proton (typically >10 ppm), a set of doublets in the aromatic region (7.5-8.5 ppm) corresponding to the para-substituted benzene ring, and two signals in the heteroaromatic region (7-8 ppm) for the protons on the oxazole ring.[6][7]

-

¹³C NMR: The carbon spectrum will confirm the carbon framework, with characteristic signals for the carboxyl carbon (~165-175 ppm), the quaternary carbons of the benzene and oxazole rings, and the protonated aromatic and heteroaromatic carbons.[5][8]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[9] The spectrum of this compound should exhibit:

-

Mass Spectrometry (MS): This technique provides the exact molecular weight, confirming the elemental composition. For this compound, high-resolution mass spectrometry (HRMS) should yield a protonated molecular ion [M+H]⁺ at an m/z of approximately 190.0499, consistent with the formula C₁₀H₈NO₃⁺.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound.[12] A reversed-phase method would be the logical choice, separating the compound from any more or less polar impurities.

Experimental Protocols & Methodologies

To ensure scientific rigor, the following protocols are provided for the experimental determination of the key physicochemical properties.

General Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

References

- 1. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 2. 597561-78-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. znaturforsch.com [znaturforsch.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

The Oxazole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities

Introduction: The Enduring Significance of the Oxazole Moiety in Medicinal Chemistry

The oxazole, a five-membered aromatic heterocycle containing both oxygen and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it a privileged scaffold for engaging with a multitude of biological targets such as enzymes and receptors.[2][3] This versatility has led to the incorporation of the oxazole core into a wide array of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of biological activities.[4] Clinically approved drugs such as the antibacterial agent Linezolid and the anti-inflammatory drug Oxaprozin serve as testaments to the therapeutic potential harbored within this heterocyclic system.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a deeper understanding of the underlying mechanisms of action and the practical experimental methodologies used to evaluate them. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to empower researchers in their quest to design and develop the next generation of oxazole-based therapeutic agents.

I. Anticancer Activity: Targeting the Pillars of Malignancy

Oxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines, including those with multidrug resistance.[5][6] Their mechanisms of action are multifaceted, often targeting key proteins and pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[7][8]

A. Mechanisms of Anticancer Action

Two of the most well-documented anticancer mechanisms of oxazole derivatives involve the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) and the disruption of microtubule dynamics through tubulin polymerization inhibition.

-

Inhibition of the STAT3 Signaling Pathway: The STAT3 protein is a transcription factor that, when persistently activated, plays a pivotal role in tumor initiation, progression, and the development of drug resistance.[9] Certain oxazole-based compounds have been designed as peptidomimetics that target the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[10][11] This blockade of STAT3 signaling leads to the downregulation of anti-apoptotic genes (e.g., Bcl-xL) and ultimately induces apoptosis in cancer cells.[10]

Caption: Inhibition of the STAT3 signaling pathway by oxazole derivatives.

-

Inhibition of Tubulin Polymerization: Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape.[11] Several oxazole derivatives have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[12][13] By binding to the colchicine-binding site on tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][14]

Caption: Disruption of microtubule dynamics by oxazole derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][15] The assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[16]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)[17]

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the oxazole derivative in complete culture medium.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound to the respective wells in triplicate.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, typically DMSO at <0.5%) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.[15]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100

-

Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

C. Structure-Activity Relationship (SAR) and In Vitro Activity

The anticancer potency of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. The following table summarizes the in vitro anticancer activity of selected oxazole derivatives.

| Compound ID | Structure | Target/Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-chlorophenyl)-5-phenyloxazole | MCF-7 (Breast) | 0.06 | [18] |

| 2 | 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | S. epidermidis 756 | 56.2 (MIC) | [19] |

| 3 | Oxazole Sulfonamide 16 | Leukemia (average) | 0.0488 | [12] |

| 4 | Oxazolo[5,4-d]pyrimidine 3e | LoVo (Colon) | 177.52 | [20] |

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens poses a significant threat to global health, creating an urgent need for novel antimicrobial agents.[21] Oxazole derivatives have demonstrated promising antibacterial and antifungal activities, making them an important area of investigation in the search for new anti-infective therapies.[22][23]

A. Mechanism of Antimicrobial Action

The precise mechanisms of antimicrobial action for many oxazole derivatives are still under investigation and can vary depending on the specific compound and microbial target. However, it is generally believed that their activity stems from their ability to interfere with essential cellular processes in microorganisms. Some proposed mechanisms include:

-

Inhibition of essential enzymes: Oxazoles may act as inhibitors of enzymes crucial for microbial survival, such as those involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of cell membrane integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and ultimately cell death.

-

Inhibition of FtsZ: Certain oxazole-benzamide derivatives have been shown to inhibit the bacterial cell division protein FtsZ.[24]

B. Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer disk diffusion method is a standardized, simple, and cost-effective technique for determining the in vitro susceptibility of bacteria to various antimicrobial compounds.[1][25]

Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or Tryptic Soy Broth

-

0.5 McFarland turbidity standard

-

Paper disks impregnated with a known concentration of the oxazole derivative

-

Sterile forceps or disk dispenser

-

Ruler or calipers

Procedure:

-

Preparation of Bacterial Inoculum:

-

Select 3-4 isolated colonies from an overnight culture and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25]

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing and rotating the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[1]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[26]

-

-

Placement of Antibiotic Disks:

-

Using sterile forceps or a disk dispenser, place the oxazole derivative-impregnated disks onto the inoculated agar surface.

-

Ensure the disks are at least 24 mm apart from each other and from the edge of the plate.[21]

-

Gently press each disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate them at 35 ± 2°C for 16-18 hours.[1]

-

-

Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm) using a ruler or calipers.

-

The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound.

-

C. Structure-Activity Relationship (SAR) and In Vitro Activity

The antimicrobial efficacy of oxazole derivatives is influenced by the substituents on the heterocyclic ring. The following table presents the in vitro antimicrobial activity of selected oxazole derivatives.

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| 5 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | E. coli ATCC 25922 | 28.1 | [19] |

| 6 | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | C. albicans 128 | 14 | [19] |

| 7 | 4-benzyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5(4H)-one | S. epidermidis 756 | 56.2 | [19] |

| 8 | Carbazole-oxadiazole conjugate D | S. aureus | 0.6-4.6 (nmol/mL) | [27] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[18][23] Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway and the inhibition of cyclooxygenase-2 (COX-2).[23][28]

A. Mechanism of Anti-inflammatory Action

-

Inhibition of the NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[23] Certain oxadiazole derivatives have been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[28][29] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By blocking the nuclear translocation of NF-κB, these compounds effectively suppress the transcription of pro-inflammatory genes.[28]

Caption: Inhibition of the NF-κB signaling pathway by oxazole derivatives.

-

Inhibition of Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[23] Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[22] Some oxazole derivatives have been shown to be potent and selective inhibitors of COX-2.[22]

B. Experimental Protocol: In Vitro COX-2 Inhibition Assay

The in vitro COX-2 inhibitory activity of oxazole derivatives can be evaluated using commercially available colorimetric inhibitor screening kits.[5][30] These assays typically measure the peroxidase component of the COX enzyme.[30]

Materials:

-

Human recombinant COX-2 enzyme

-

COX-2 cofactor solution

-

COX-2 assay buffer

-

Arachidonic acid (substrate)

-

Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Oxazole derivative to be tested

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare all reagents according to the manufacturer's instructions.

-

Dilute the oxazole derivative to the desired concentrations in the assay buffer.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add the COX-2 assay buffer, COX-2 enzyme, and COX-2 cofactor to each well.

-

Add 10 µL of the diluted oxazole derivative to the test wells and 10 µL of the vehicle to the control wells.

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[31]

-

-

Initiation of the Reaction:

-

Stopping the Reaction and Absorbance Measurement:

-

Stop the reaction by adding a stop solution (e.g., stannous chloride).[31]

-

Measure the absorbance of the oxidized probe at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each concentration of the oxazole derivative.

-

Plot a dose-response curve and determine the IC50 value.

-

IV. Antidiabetic Activity: Targeting Metabolic Regulation

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia.[32] A key therapeutic strategy is to control postprandial blood glucose levels. Oxazole derivatives have shown potential as antidiabetic agents through mechanisms such as the activation of AMP-activated protein kinase (AMPK) and the inhibition of α-glucosidase.[3][33]

A. Mechanism of Antidiabetic Action

-

Activation of the AMPK Pathway: AMPK is a key energy sensor and regulator of cellular metabolism. Its activation can lead to increased glucose uptake in muscle and other tissues, and a reduction in glucose production by the liver. Some isoxazole derivatives have been shown to enhance the phosphorylation of AMPK, leading to the downregulation of key gluconeogenic enzymes like PEPCK and G6Pase.[34] Another study showed that an oxazole derivative inhibited adipogenesis and improved dyslipidemia through AMPK activation.[35]

Caption: Activation of the AMPK pathway by oxazole derivatives.

-

Inhibition of α-Glucosidase: α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[32]

B. Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The in vitro α-glucosidase inhibitory activity of oxazole derivatives can be determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[36][37]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na2CO3) solution (e.g., 1 M)

-

Oxazole derivative to be tested

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, add 20 µL of the oxazole derivative at various concentrations.

-

Add 20 µL of the α-glucosidase enzyme solution (e.g., 2 U/mL in phosphate buffer) to each well.

-

Incubate the mixture for 5 minutes at 37°C.[36]

-

-

Initiation of the Reaction:

-

Stopping the Reaction:

-

Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.[36]

-

-

Absorbance Measurement:

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[36]

-

-

Data Analysis:

-

Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Plot a dose-response curve and determine the IC50 value.

-

Conclusion and Future Perspectives

The oxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, with derivatives demonstrating a remarkable diversity of potent biological activities. This guide has provided an in-depth overview of the anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties of oxazole-containing compounds, with a focus on their mechanisms of action and the experimental protocols used for their evaluation.

The future of oxazole-based drug discovery lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. A deeper understanding of the structure-activity relationships for different biological targets will be crucial in this endeavor. Furthermore, the exploration of novel biological targets for oxazole derivatives holds the potential to address unmet medical needs. As our understanding of the intricate cellular and molecular pathways underlying various diseases continues to grow, the versatile oxazole scaffold is poised to play an increasingly important role in the development of innovative and effective therapeutics.

References

- 1. hardydiagnostics.com [hardydiagnostics.com]

- 2. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 9. Development of Oxadiazole-Based ODZ10117 as a Small-Molecule Inhibitor of STAT3 for Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. | Semantic Scholar [semanticscholar.org]

- 14. Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. clyte.tech [clyte.tech]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 21. files01.core.ac.uk [files01.core.ac.uk]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 26. asm.org [asm.org]

- 27. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Discovery and anti-diabetic effects of novel isoxazole based flavonoid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. In vitro α-glucosidase inhibitory assay [protocols.io]

- 37. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Oxazol-2-yl)benzoic Acid Derivatives and Analogs for Drug Discovery

This guide provides an in-depth exploration of the 4-(oxazol-2-yl)benzoic acid scaffold, a cornerstone moiety in modern medicinal chemistry. We will delve into the synthetic strategies, structure-activity relationships (SAR), and pharmacological significance of this versatile core, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Oxazole-Benzoic Acid Scaffold as a Privileged Structure

The this compound core represents a class of heterocyclic compounds that has garnered significant attention in drug discovery. The oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom, serves as a crucial pharmacophore in numerous biologically active molecules.[1] Its unique physicochemical properties—including its ability to act as a bioisosteric replacement for amide and ester groups, engage in hydrogen bonding, and contribute to molecular rigidity—make it an attractive component in the design of novel therapeutics.[2] When coupled with a benzoic acid moiety, the resulting scaffold possesses a strategic combination of a lipophilic heterocyclic core and a polar carboxylic acid group, enabling diverse interactions with biological targets and offering tunable pharmacokinetic profiles.[2][3]

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, positioning them as promising candidates for addressing a wide range of clinical disorders.[1] This guide will provide a comprehensive overview of the key considerations for designing, synthesizing, and evaluating these valuable compounds.

Core Synthetic Methodologies: Constructing the Oxazole Ring

The construction of the 2,4-disubstituted oxazole core is central to accessing this class of compounds. The Robinson-Gabriel synthesis and its modern variations stand as the most robust and widely adopted methods.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful acid-catalyzed cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[4][5] The reaction proceeds through an intramolecular cyclization followed by dehydration. The choice of cyclodehydrating agent is critical and is dictated by the substrate's sensitivity and desired reaction conditions. Concentrated sulfuric acid is traditionally used, though phosphorus oxychloride (POCl₃) or trifluoromethanesulfonic acid can also be effective.[4][6]

The necessary 2-acylamino-ketone precursor can be readily prepared from α-amino acids, making this a versatile route that allows for diversity at what will become the 4-position of the oxazole ring.[7]

Workflow Diagram: Robinson-Gabriel Synthesis

Caption: General workflow for synthesizing 4-(oxazol-yl)benzoic acid derivatives via the Robinson-Gabriel pathway.

Detailed Experimental Protocol: Synthesis of Methyl 4-(4-isopropyl-1,3-oxazol-2-yl)benzoate

This protocol describes a representative multi-step synthesis adapted from methodologies for similar structures, starting from the N-acylation of an amino acid.[7][8] This approach provides a self-validating system, as the successful formation of each intermediate can be confirmed by standard analytical techniques before proceeding.

Step 1: N-Acylation of L-Valine

-

Rationale: To couple the benzoic acid moiety with the amino acid that will form the C4-substituted backbone of the oxazole.

-

Dissolve L-valine (1.0 eq) in a 1N NaOH solution (1.0 eq) in a round-bottom flask cooled to 0-5 °C.

-

Slowly add a solution of methyl 4-(chlorocarbonyl)benzoate (1.0 eq) in an appropriate organic solvent (e.g., dichloromethane) dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Acidify the mixture with 1N HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield methyl 4-((1-carboxy-2-methylpropyl)carbamoyl)benzoate.

Step 2: Formation of 1,3-Oxazol-5(4H)-one

-

Rationale: An intramolecular cyclodehydration to form a reactive azlactone intermediate. Ethyl chloroformate is an effective and mild reagent for this transformation.[7]

-

Suspend the N-acyl-α-amino acid from Step 1 (1.0 eq) in anhydrous dichloromethane.

-

Add 4-methylmorpholine (1.0 eq) and stir until a clear solution is obtained.

-

Add ethyl chloroformate (1.0 eq) dropwise at room temperature.

-

Stir for 30-60 minutes. The product, an oxazol-5(4H)-one, is typically used in the next step without extensive purification.

Step 3: Conversion to N-Acyl-α-amino Ketone (if necessary) and Robinson-Gabriel Cyclization

-

Rationale: This example simplifies to a direct conversion. In other routes, the oxazolone can be used to acylate an aromatic compound (Friedel-Crafts acylation) to generate an N-acyl-α-amino ketone.[7] The final cyclization to the stable aromatic oxazole is then achieved with a strong dehydrating agent like phosphoryl trichloride.

-

To the crude oxazol-5(4H)-one intermediate, add phosphoryl trichloride (POCl₃, 2-3 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4-(4-isopropyl-1,3-oxazol-2-yl)benzoate.

Step 4: Hydrolysis to the Carboxylic Acid

-

Rationale: The final step to yield the target benzoic acid functionality, which is often crucial for biological activity.

-

Dissolve the methyl ester from Step 3 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the THF under reduced pressure and acidify the aqueous residue with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry to yield 4-(4-isopropyl-1,3-oxazol-2-yl)benzoic acid.

Pharmacological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound are potent modulators of a variety of biological targets, with a particularly strong emphasis on protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[1]

Case Study: Inhibition of FMS-Like Tyrosine Kinase 3 (FLT3)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation and survival of hematopoietic stem cells. Internal tandem duplication (ITD) mutations in the FLT3 gene lead to its constitutive activation and are found in approximately 30% of patients with acute myeloid leukemia (AML), making it a prime therapeutic target.[9]

Oxazole-2-amine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3.[9] The general scaffold interacts with the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules.

Signaling Pathway: FLT3 Inhibition in AML

Caption: Inhibition of the constitutively active FLT3-ITD signaling pathway in AML by an oxazole-based inhibitor.

Comparative SAR Data

The substitution pattern on both the oxazole and benzoic acid rings plays a pivotal role in determining potency and selectivity. The following table summarizes representative SAR data for kinase inhibitors based on related scaffolds, highlighting key structural modifications.

| Compound ID | Core Scaffold | R1 (Position 4/5) | R2 (Benzoic Acid) | Target Kinase | IC₅₀ (nM) | Reference |

| 1 | 4-(Thiazol-5-yl)benzoic acid | 2,4-dichlorophenyl | - | CK2α | 14 | [10] |

| 2 | 4-(Thiazol-5-yl)benzoic acid | 2,4-dichlorophenyl | 3-(2-methoxybenzyloxy) | CK2α | 16 | [10] |

| 3 | 4-(1,3,4-Oxadiazol-2-yl)benzenesulfonamide | 4-chlorophenyl | - (sulfonamide) | hCA I | 18.08 | [11] |

| 4 | 5-phenyl-N-phenyloxazol-2-amine | 4-fluorophenyl | - (amine) | FLT3 (mutant) | <100 | [9] |

| 5 | 4-(Pyrazol-1-yl)benzoic acid | 3-phenyl-4-((4-fluoroanilino)methyl) | - | FAB (antibacterial) | MIC: 1 µg/mL | [12] |

Note: This table includes data from closely related analogs to illustrate broader SAR principles. hCA = Human Carbonic Anhydrase; FAB = Fatty Acid Biosynthesis.

Key SAR Insights:

-

Benzoic Acid Moiety: The carboxylic acid is often essential for activity, forming critical hydrogen bonds or salt bridges with residues in the target's active site (e.g., in CK2 inhibitors).[10]

-

Substituents on the Benzoic Ring: Adding bulky, lipophilic groups, such as the benzyloxy group in compound 2 , can enhance cell permeability and lead to improved anti-proliferative activity, even if in-vitro enzyme inhibition is not dramatically increased.[10]

-

Substituents on the Heterocyclic Ring: Large aromatic groups at the 4- or 5-position of the heterocycle (R1) are common and often explore hydrophobic pockets within the kinase ATP-binding site. Halogen substitutions are frequently used to modulate electronic properties and improve potency.[9][10]

Bioisosteric Analogs: Expanding Chemical Space

In drug design, the oxazole ring can be strategically replaced with other 5-membered heterocycles to fine-tune a compound's properties. This concept of bioisosterism is a cornerstone of lead optimization.

-

Oxadiazoles: The 1,2,4- and 1,3,4-oxadiazole isomers are common bioisosteres of oxazole. They maintain a similar spatial arrangement of heteroatoms and substituents but can alter metabolic stability and polarity.[13] For example, replacing a 1,2,4-oxadiazole with a more polar 1,3,4-oxadiazole has been shown to increase aqueous solubility and reduce metabolic degradation.

-

Thiazoles: Replacing the oxazole's oxygen with a sulfur atom to form a thiazole can significantly impact binding affinity and pharmacokinetic properties. Thiazole derivatives have also shown potent activity as kinase inhibitors.[10]

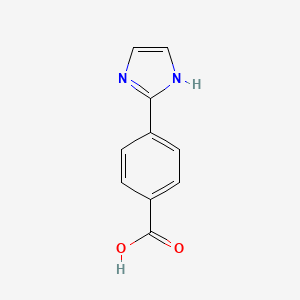

-

Triazoles: 1,2,3- and 1,2,4-triazoles are effective mimics of the amide bond and can confer high metabolic stability.[14] 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have demonstrated potent anticancer activity.[14][15]

Analytical Characterization: A Self-Validating Framework

Rigorous structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic techniques provides a self-validating system to ensure the identity and quality of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment. Key expected signals for a this compound derivative include:

-

Aromatic protons on the benzoic acid ring, typically appearing as two doublets in the δ 7.5-8.5 ppm range.

-

The proton at the 5-position of the oxazole ring (if unsubstituted), appearing as a singlet around δ 7.0-7.5 ppm.

-

Signals corresponding to any substituents on the oxazole ring.

-

-

¹³C NMR: Confirms the carbon skeleton. Diagnostic signals include:

-

The carboxylic acid carbonyl carbon (δ ~165-175 ppm).

-

The C2 and C4/C5 carbons of the oxazole ring (typically δ ~140-165 ppm).[16]

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the molecular formula to within a few parts per million (ppm).

-

Fragmentation: The fragmentation pattern can provide structural clues. Oxazole rings may undergo characteristic cleavages, such as the loss of R-CN or CO.[17]

Infrared (IR) Spectroscopy

-

Purpose: To identify key functional groups.

-

A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

-

A sharp C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹).

-

C=N and C-O stretching vibrations characteristic of the oxazole ring (~1500-1650 cm⁻¹ and ~1050-1250 cm⁻¹).

-

Future Perspectives

The this compound scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its modular nature, accessible synthetic routes, and proven track record against high-value targets like protein kinases ensure its continued relevance. Future work will likely focus on developing derivatives with enhanced selectivity to minimize off-target effects, exploring novel conjugates for targeted drug delivery, and applying this versatile core to emerging therapeutic areas. The principles and protocols outlined in this guide provide a solid foundation for researchers to innovate and build upon this remarkable chemical entity.

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. scribd.com [scribd.com]

- 7. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 4-(1,3,4-oxadiazol-2-yl)-benzenesulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

In-Depth Technical Guide to the Spectroscopic Characterization of 4-(Oxazol-2-yl)benzoic Acid

This guide provides a comprehensive technical overview of the spectroscopic data for 4-(Oxazol-2-yl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside practical, field-proven insights into the experimental methodologies and data interpretation. This document is designed to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.

Introduction to this compound

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and an oxazole ring. This unique combination of a carboxylic acid and a five-membered aromatic heterocycle containing nitrogen and oxygen makes it a valuable building block in medicinal chemistry and materials science. The carboxylic acid group provides a handle for forming salts, esters, or amides, while the oxazole ring can participate in various non-covalent interactions and metabolic processes. Accurate structural elucidation through spectroscopic methods is paramount for its application in any field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the connectivity and substitution pattern.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the benzene ring and the oxazole ring, in addition to the acidic proton of the carboxylic acid. The predicted chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (ortho to -COOH) | ~8.1 - 8.3 | Doublet | 2H |

| Aromatic (meta to -COOH) | ~7.9 - 8.1 | Doublet | 2H |

| Oxazole (CH) | ~7.8 - 8.0 | Singlet | 1H |

| Oxazole (CH) | ~7.2 - 7.4 | Singlet | 1H |

Expertise & Experience in Interpretation:

The proton of the carboxylic acid is expected to be significantly downfield (12-13 ppm) due to deshielding and its acidic nature; this peak is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent. The protons on the para-substituted benzene ring will appear as two distinct doublets, a characteristic AA'BB' system, due to their coupling with adjacent protons. The chemical shifts of the oxazole protons are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, placing them in the aromatic region. The exact chemical shifts can be influenced by the choice of solvent due to solvent-solute interactions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~165 - 175 |

| Oxazole (C=N) | ~160 - 165 |

| Oxazole (C-O) | ~150 - 155 |

| Aromatic (C-COOH) | ~130 - 135 |

| Aromatic (C-Oxazole) | ~125 - 130 |

| Aromatic (CH) | ~128 - 132 |

| Aromatic (CH) | ~125 - 129 |

| Oxazole (CH) | ~140 - 145 |

| Oxazole (CH) | ~110 - 115 |

Expertise & Experience in Interpretation:

The carbonyl carbon of the carboxylic acid is typically found in the 165-185 ppm range. The carbons of the oxazole ring are in distinct chemical environments due to the adjacent heteroatoms. The quaternary carbons of the benzene ring (attached to the carboxyl and oxazole groups) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol for NMR Spectroscopy

A robust and reliable protocol is crucial for acquiring high-quality NMR data.

Workflow for NMR Data Acquisition:

Unlocking the Therapeutic Potential of 4-(Oxazol-2-yl)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: The "Privileged Scaffold" Approach to Drug Discovery

In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," repeatedly appear in biologically active compounds. These structures possess the inherent ability to interact with a variety of biological targets, making them fertile ground for the development of novel therapeutics. The 4-(Oxazol-2-yl)benzoic acid core represents a compelling example of such a scaffold. While this specific molecule is not extensively characterized in the public domain, its constituent parts—the oxazole ring and the benzoic acid moiety—are staples in a multitude of clinically relevant agents.[1][2] This guide, therefore, adopts a prospective and rationale-driven approach. It is not a retrospective summary of known activities but rather a forward-looking roadmap for researchers, scientists, and drug development professionals. We will dissect the therapeutic potential of this compound by analogy to structurally related compounds and lay out a comprehensive, technically detailed plan for its investigation.

The Rationale: Deconstructing this compound

The therapeutic promise of this compound stems from the well-documented biological activities of its two core components:

-

The Oxazole Ring: This five-membered heterocycle is a versatile pharmacophore found in a wide array of natural and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to diverse biological targets, including enzymes and receptors.[3] Oxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihyperglycemic effects.[1][2][4]

-

The Benzoic Acid Moiety: The carboxyl group of benzoic acid is a key feature in many drugs, often acting as a crucial hydrogen bond donor and acceptor, or as a bioisostere for other functional groups. Derivatives of benzoic acid are known to be potent enzyme inhibitors and receptor antagonists.[5][6]

The combination of these two moieties in a single molecule creates a unique chemical entity with the potential to interact with multiple biological targets. This guide will explore four such potential avenues of investigation, each grounded in solid preclinical and clinical evidence from analogous compounds.

Proposed Therapeutic Target Area 1: Inflammation and Autoimmune Disease via VLA-4 Antagonism

Scientific Rationale

Very Late Antigen-4 (VLA-4), an integrin receptor expressed on the surface of leukocytes, plays a critical role in mediating their adhesion to the vascular endothelium and subsequent migration into inflamed tissues. Antagonism of VLA-4 is a clinically validated strategy for the treatment of inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.[7][8] Notably, several potent, orally active VLA-4 antagonists are based on a benzoic acid scaffold.[9] Furthermore, bioisosteric replacement of amide bonds with benzoxazole rings has been shown to yield potent and orally bioavailable VLA-4 antagonists.[10][11] This strong precedent suggests that this compound could act as a VLA-4 antagonist, with the oxazole ring mimicking the hydrogen bonding pattern of an amide or other key interaction, and the benzoic acid moiety providing a critical binding interaction.

Proposed Mechanism of Action

This compound is hypothesized to bind to the VLA-4 receptor, likely at the interface of the α4 and β1 subunits, thereby blocking its interaction with its ligand, vascular cell adhesion molecule-1 (VCAM-1). This would inhibit leukocyte adhesion and transmigration into inflamed tissues, reducing the inflammatory response.

Caption: Proposed mechanism of VLA-4 antagonism.

Experimental Validation Workflow

A tiered approach, from in vitro validation to in vivo efficacy, is essential.

References

- 1. Therapeutic potential of oxazole scaffold: a patent review (2006-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 5. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The discovery of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Characterization of Visabron, a Backbone Cyclic Peptide Dual Antagonist of α4β1 (VLA-4)/α9β1 Integrin for Therapy of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisosteric replacement of anilide with benzoxazole: potent and orally bioavailable antagonists of VLA-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 4-(Oxazol-2-yl)benzoic Acid in Synthetic Chemistry

Introduction: The Strategic Value of the Oxazole Moiety in Modern Synthesis

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a desirable component in the design of novel bioactive compounds and functional materials.[3] 4-(Oxazol-2-yl)benzoic acid emerges as a particularly versatile building block, offering two orthogonal points for chemical elaboration: the carboxylic acid handle and the potential for functionalization of the aromatic rings.

This guide provides an in-depth exploration of this compound as a synthetic intermediate, focusing on its application in key transformations such as amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The protocols detailed herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively incorporate this valuable building block into their synthetic strategies.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for successful and reproducible synthetic outcomes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 189.17 g/mol | --INVALID-LINK-- |

| Appearance | Off-white to pale yellow solid | Typical observation |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, and poorly soluble in water and nonpolar organic solvents. | General knowledge for similar structures |

| pKa | ~4-5 (estimated for the carboxylic acid) | Estimated based on benzoic acid |

Handling and Storage: this compound is a stable solid at room temperature. It should be stored in a cool, dry place away from strong oxidizing agents. For reactions requiring anhydrous conditions, it is recommended to dry the material under vacuum prior to use.

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by its carboxylic acid functionality, which serves as a versatile handle for a variety of transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The resulting N-acylated derivatives of this compound are of significant interest for their potential biological activities. Three common and effective protocols for amide bond formation are presented below.

This method is widely used due to its mild reaction conditions and the water-soluble nature of the urea byproduct when using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or oxyma pure is crucial to suppress racemization and improve coupling efficiency, especially with less reactive amines.[4]

Reaction Scheme:

Figure 1: General workflow for EDC/HOBt mediated amide coupling.

Experimental Protocol:

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.

| Parameter | Recommended Condition | Rationale |

| Coupling Reagent | EDC | Forms a water-soluble urea byproduct, simplifying purification. |

| Additive | HOBt or OxymaPure | Suppresses racemization and increases coupling efficiency.[1] |

| Base | DIPEA or Triethylamine | Scavenges the acid formed during the reaction without being nucleophilic. |

| Solvent | DMF, DCM | Good solubility for reactants and reagents. Must be anhydrous. |

| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, more potent activating agents are required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent that often provides superior yields and faster reaction times.[5]

Experimental Protocol:

-

In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

-

Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

-

Add HATU (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[6]

-

Add the amine (1.0-1.2 eq.) to the reaction mixture.

-

Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[5]

-

Work-up and purification are performed as described in Protocol 1.1.

For large-scale synthesis or when using very unreactive amines, converting the carboxylic acid to the more reactive acyl chloride can be an effective strategy. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[7][8]

Experimental Protocol:

-

Acyl Chloride Formation: To a suspension of this compound (1.0 eq.) in an anhydrous solvent such as toluene or dichloromethane (DCM) containing a catalytic amount of DMF (1-2 drops), add thionyl chloride (2.0-3.0 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C.[7]

-

Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases and the solution becomes homogeneous.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-(Oxazol-2-yl)benzoyl chloride can be used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.

-

Add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.0 eq.) in the same solvent dropwise.

-

Stir the reaction at room temperature for 1-3 hours.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry, concentrate, and purify the product as described previously.

Esterification: Accessing Another Class of Derivatives

Ester derivatives of this compound can serve as important intermediates or as final products with applications in materials science and as prodrugs in pharmaceuticals.

This classic method involves the acid-catalyzed reaction of a carboxylic acid with an excess of an alcohol.[9] It is a simple and cost-effective method, particularly for the synthesis of methyl or ethyl esters.

Reaction Scheme:

References

- 1. personal.tcu.edu [personal.tcu.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. nbinno.com [nbinno.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. 4-(BENZYLOXY)BENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. personal.tcu.edu [personal.tcu.edu]

Application Notes and Protocols for Amide Coupling Reactions with 4-(Oxazol-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the realms of medicinal chemistry and drug discovery. The inherent stability and hydrogen bonding capabilities of the amide functional group make it a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. This document provides a comprehensive guide to the amide coupling reactions of 4-(Oxazol-2-yl)benzoic acid, a versatile building block incorporating an oxazole moiety. The oxazole ring system is a privileged structure in medicinal chemistry, and the ability to efficiently couple this carboxylic acid with a diverse range of amines is crucial for the synthesis of novel chemical entities.

This guide, intended for researchers and professionals in drug development, offers a detailed exploration of the mechanistic principles, practical protocols, and critical considerations for the successful synthesis of amides derived from this compound. We will delve into the most common and effective coupling reagents, providing step-by-step procedures, comparative data, and troubleshooting insights to empower chemists to confidently and efficiently execute these important transformations.

Mechanistic Overview of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally a slow and inefficient process at room temperature, primarily due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this kinetic barrier, a coupling reagent is employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group and rendering the carbonyl carbon more susceptible to nucleophilic attack by the amine.

The general workflow for a typical amide coupling reaction can be visualized as a two-step process: activation of the carboxylic acid followed by nucleophilic attack by the amine.

Application Note & Protocols: In Vitro Characterization of 4-(Oxazol-2-yl)benzoic acid, a Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain rapid proliferation.[1] The de novo serine synthesis pathway is frequently upregulated in various malignancies, including breast cancer and melanoma, to support the biosynthesis of proteins, nucleic acids, and lipids.[1][2] The first and rate-limiting enzyme in this pathway is Phosphoglycerate Dehydrogenase (PHGDH), which catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.[2][3] Its critical role in tumor growth has made PHGDH an attractive therapeutic target.[4]

4-(Oxazol-2-yl)benzoic acid is a known small molecule inhibitor of PHGDH. This document provides a comprehensive guide for the in vitro characterization of this compound, detailing its mechanism of action and providing step-by-step protocols for key assays to determine its potency, cellular activity, and target engagement.

Mechanism of Action: Inhibition of the Serine Biosynthesis Pathway

This compound exerts its effects by inhibiting PHGDH. This enzymatic blockade halts the conversion of 3-PG, thereby reducing the downstream production of serine and its derivatives, which are crucial for one-carbon metabolism. This pathway is vital for nucleotide synthesis (purines, dTMP) and maintaining cellular redox balance.[3][5] In cancer cells that are dependent on this pathway, inhibition by this compound leads to a reduction in essential building blocks, ultimately suppressing cell growth and proliferation.[3]

Caption: Inhibition of PHGDH by this compound.

Protocol 1: Biochemical PHGDH Enzyme Inhibition Assay

Principle: This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PHGDH. The assay measures the rate of NADH production, which is a direct product of the PHGDH-catalyzed reaction. The oxidation of NAD+ to NADH is monitored by measuring the increase in absorbance at 450 nm using a coupled developer probe.[6]

Materials & Reagents:

| Reagent | Supplier | Catalog No. (Example) |

| Recombinant Human PHGDH | R&D Systems | 8235-DH |

| PHGDH Assay Buffer | Sigma-Aldrich | MAK412A |

| 3-Phosphoglycerate (3-PG) | Sigma-Aldrich | P8877 |

| β-Nicotinamide adenine dinucleotide (NAD+) | Sigma-Aldrich | N7004 |

| PHGDH Developer | Sigma-Aldrich | MAK412C |

| This compound | Sigma-Aldrich | SML1674 |

| 96-well clear, flat-bottom plate | Corning | 3596 |

| DMSO | Sigma-Aldrich | D2650 |

Experimental Workflow:

Caption: Workflow for the biochemical PHGDH inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare PHGDH Assay Buffer as per the manufacturer's instructions.

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a 10X Substrate/Cofactor Mix containing 1 mM 3-PG and 2 mM NAD+ in Assay Buffer.

-

Prepare the Developer Mix according to the kit protocol.[6]

-

Dilute recombinant PHGDH to a working concentration of 10-20 ng/µL in chilled Assay Buffer. Keep on ice.

-

-

Inhibitor Dilution:

-

Perform a serial dilution of the 10 mM inhibitor stock in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). The final DMSO concentration in the well should not exceed 1%.

-

-

Assay Plate Setup (96-well):

-

Add 50 µL of Assay Buffer to all wells.

-

Add 1 µL of the serially diluted inhibitor or DMSO (for vehicle control) to the appropriate wells in duplicate.

-

Add 20 µL of the diluted PHGDH enzyme solution to all wells except the "No Enzyme" control wells. Add 20 µL of Assay Buffer to these wells instead.

-

Mix gently and incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a Reaction Mix by combining the 10X Substrate/Cofactor Mix and the Developer Mix according to the assay kit's manual.

-

Add 20 µL of the Reaction Mix to all wells to start the reaction. The total volume should be 100 µL.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 450 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (Vmax) from the linear portion of the kinetic curve for each well (mOD/min).

-

Subtract the average rate of the "No Enzyme" control from all other wells.

-

Normalize the data by setting the vehicle control (DMSO) rate as 100% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data using a non-linear regression model (log[inhibitor] vs. response, variable slope) to determine the IC50 value.

-

Protocol 2: Cell-Based Proliferation Assay

Principle: This protocol assesses the effect of this compound on the proliferation of cancer cells that are dependent on de novo serine synthesis. Cell viability is measured using a colorimetric assay (e.g., SRB) or a luminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels as an indicator of metabolically active cells. A reduction in proliferation in PHGDH-dependent cell lines upon treatment demonstrates the compound's cellular efficacy.[1][3]

Cell Line Selection: It is critical to use both PHGDH-dependent and PHGDH-independent cell lines to demonstrate selectivity.[3]

| Cell Line | Cancer Type | PHGDH Status | Rationale |

| MDA-MB-468 | Breast Cancer | Dependent (High Expression) | Positive control, expected to be sensitive.[3] |

| BT-20 | Breast Cancer | Dependent (High Expression) | Positive control, expected to be sensitive.[3] |

| MDA-MB-231 | Breast Cancer | Independent (Low Expression) | Negative control, expected to be insensitive.[3] |

| ZR-75-1 | Breast Cancer | Independent (Low Expression) | Negative control, expected to be insensitive.[3] |

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cells in their recommended growth medium (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed 1,000-3,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate for 15-24 hours at 37°C, 5% CO2 to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle (DMSO) to the respective wells.

-

Incubate the plates for 72 hours at 37°C, 5% CO2.[1]

-

-

Viability Measurement (Sulforhodamine B - SRB Assay Example):

-

Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

-

Wash the plates five times with tap water and allow them to air dry completely.

-